5-Bromo-2-propoxypyridin-3-amine
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Overview
Description
5-Bromo-2-propoxypyridin-3-amine is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5th position, a propoxy group at the 2nd position, and an amine group at the 3rd position of the pyridine ring.
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common method for synthesizing this compound involves a Suzuki cross-coupling reaction. This reaction typically uses a boronic acid derivative and a palladium catalyst under mild conditions.
Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable leaving group is replaced by a propoxy group.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The bromine atom in this compound can be oxidized to form various oxidation products.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation Products: Bromine can be oxidized to form bromate or perbromate ions.
Reduction Products: The amine group can be reduced to form an amine or an amide.
Substitution Products: Various functional groups can replace the propoxy group, leading to a wide range of derivatives.
Scientific Research Applications
5-Bromo-2-propoxypyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-2-propoxypyridin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
5-Bromo-2-methoxypyridin-3-amine: Similar structure but with a methoxy group instead of a propoxy group.
3-Amino-5-bromopyridin-2-yl methyl ether: Another pyridine derivative with a bromine atom and an amine group.
Uniqueness: 5-Bromo-2-propoxypyridin-3-amine is unique due to its specific combination of functional groups, which can lead to different chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-2-propoxypyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEZOGQTWGDJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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